molecular formula C7H6Cl2N2 B1647731 4-(Chloromethyl)picolinonitrile hydrochloride

4-(Chloromethyl)picolinonitrile hydrochloride

Cat. No. B1647731
M. Wt: 189.04 g/mol
InChI Key: KDTDEDRZEIWPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)picolinonitrile hydrochloride is a useful research compound. Its molecular formula is C7H6Cl2N2 and its molecular weight is 189.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)picolinonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)picolinonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Chloromethyl)picolinonitrile hydrochloride

Molecular Formula

C7H6Cl2N2

Molecular Weight

189.04 g/mol

IUPAC Name

4-(chloromethyl)pyridine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C7H5ClN2.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4H2;1H

InChI Key

KDTDEDRZEIWPIU-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1CCl)C#N.Cl

Canonical SMILES

C1=CN=C(C=C1CCl)C#N.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-cyano-4-hydroxymethylpyridine (0.51 g, 3.8 mmol) and thionyl chloride (0.6 ml) in toluene (20 ml) was stirred at room temperature for 1 hour. The volatiles were removed by evaporation and the residue azeotroped with toluene to give 4-chloromethyl-2-cyanopyridine hydrochloride (620 mg, 86%).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1H NMR Spectrum: (DMSOd6) 4.65(s, 2H); 5.70(t, 1H); 7.70(d, 1H); 7.95(s, 1H); 8.75(d, 1H) A mixture of 2-cyano-4-hydroxymethylpyridine (0.51 g, 3.8mmol) and thionyl chloride (0.6 ml) in toluene (20 ml) was stirred at room temperature for 1 hour. The volatiles were removed by evaporation and the residue azeotroped with toluene to give 4-chloromethyl-2-cyanopyridine hydrochloride (620 mg, 86%).
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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